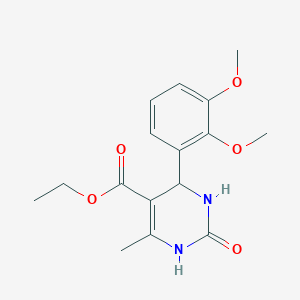

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C16H20N2O5 |

|---|---|

Molecular Weight |

320.34 g/mol |

IUPAC Name |

ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C16H20N2O5/c1-5-23-15(19)12-9(2)17-16(20)18-13(12)10-7-6-8-11(21-3)14(10)22-4/h6-8,13H,5H2,1-4H3,(H2,17,18,20) |

InChI Key |

CNNIZHGZVLYWJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=C(C(=CC=C2)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reagents :

-

2,3-Dimethoxybenzaldehyde (1 equiv), ethyl acetoacetate (1.2 equiv), urea (1.5 equiv), concentrated HCl (0.1 equiv).

-

-

Conditions :

-

Workup :

Yield and Characterization:

Advantages and Limitations:

-

Advantages : Simple setup, widely accessible reagents.

-

Limitations : Moderate yields, requires harsh acidic conditions.

Polyphosphate Ester (PPE)-Mediated Synthesis

PPE enhances cyclocondensation efficiency by acting as both a Brønsted acid and dehydrating agent.

Procedure:

-

Reagents :

-

2,3-Dimethoxybenzaldehyde (1 equiv), ethyl acetoacetate (1 equiv), urea (1.2 equiv), PPE (20 mol%).

-

-

Conditions :

-

Reflux in tetrahydrofuran (THF, 5 mL/mmol) for 2–3 hours.

-

-

Workup :

Yield and Characterization:

Advantages and Limitations:

-

Advantages : Higher yields, shorter reaction time.

-

Limitations : PPE handling requires caution due to hygroscopicity.

Solvent-Free Heterogeneous Catalysis

Eco-friendly approaches employ solid acids like silicotungstic acid (STA) supported on Ambelyst-15.

Procedure:

Advantages and Limitations:

-

Advantages : Recyclable catalyst, reduced waste.

-

Limitations : Requires elevated temperatures, lower yields for electron-rich aldehydes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency.

Procedure:

Advantages and Limitations:

Side Reactions and Byproduct Formation

Under prolonged heating or excess acid, styryl derivatives (e.g., ethyl 6-styryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) may form via aldol condensation. Mitigation strategies include:

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Classical Biginelli | HCl/H₂SO₄ | Ethanol | Reflux | 4–6 h | 55–65% |

| PPE-Mediated | Polyphosphate | THF | Reflux | 2–3 h | 70–75% |

| Solvent-Free | STA/Ambelyst-15 | None | 80°C | 1.5 h | 68–72% |

| Microwave-Assisted | DIPEAc | Solvent-free | 100°C | 15–20 m | 80–85% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs: Aryl Substituent Variations

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Synthesis : Prepared via the Biginelli reaction using 3,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea under acidic conditions .

- Properties :

- Electronic Structure : Density functional theory (DFT) studies (B3LYP/6-311++G(d,p)) reveal a planar tetrahydropyrimidine ring with a twisted 3,4-dimethoxyphenyl group. The HOMO-LUMO energy gap is 5.23 eV, indicating moderate reactivity .

- UV-Vis Spectra : Absorption maxima at 275 nm (experimental) and 278 nm (TD-DFT), attributed to π→π* transitions .

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Synthesis : Utilizes 4-hydroxy-3-methoxybenzaldehyde in the Biginelli reaction with HCl as a catalyst .

- Properties :

Table 1: Comparison of Aryl-Substituted DHPMs

Heterocyclic and Functional Group Modifications

Thioxo Derivatives

- Example : Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Imidazo[2,1-b]thiazole-Substituted Derivatives

- Example : Ethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Table 2: Functional Group and Heterocyclic Variants

Positional Isomerism and Reactivity

The 2,3-dimethoxyphenyl substituent likely induces steric hindrance and electronic effects distinct from 3,4-dimethoxy or 4-hydroxy-3-methoxy isomers. For example:

Biological Activity

Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as EDMT) is a compound that belongs to the class of dihydropyrimidinones, which are known for their diverse biological activities. This article delves into the biological activity of EDMT, including its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Formula and Structure

- Molecular Formula : C₁₆H₂₀N₂O₅

- Molecular Weight : 320.34 g/mol

- Melting Point : 218-219 °C

The compound features a tetrahydropyrimidine ring structure with substituents that contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity and potential interaction with biological targets.

Table 1: Physical Properties of EDMT

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₂O₅ |

| Molecular Weight | 320.34 g/mol |

| Melting Point | 218-219 °C |

Antimicrobial Activity

Recent studies have indicated that EDMT exhibits significant antimicrobial properties. For instance, it has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 256 µg/mL . This suggests that compounds with similar structural features may serve as potential candidates for developing new antibacterial agents.

Anticancer Activity

EDMT has also been investigated for its anticancer properties. In vitro studies demonstrated that EDMT exhibits cytotoxic effects against several cancer cell lines, including T47D (breast cancer) and HeLa (cervical cancer) cells. The effectiveness was assessed using the MTT assay, which measures cell viability and proliferation .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/Cytotoxicity |

|---|---|---|

| Antimicrobial | E. coli | 256 µg/mL |

| S. aureus | 256 µg/mL | |

| Anticancer | T47D (breast cancer) | Significant cytotoxicity observed |

| HeLa (cervical cancer) | Significant cytotoxicity observed |

The biological activity of EDMT can be attributed to its ability to interact with various biological targets. The dihydropyrimidinone scaffold is known to engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, potentially disrupting their functions. Additionally, the methoxy groups may enhance binding affinity due to increased hydrophobic interactions.

Synthesis Methods

EDMT can be synthesized through the Biginelli reaction, a well-established method for producing dihydropyrimidinones. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The synthesis pathway yields high functionalization diversity, contributing to the compound's varied biological activities.

Case Study: Synthesis of EDMT

In a study conducted by Adole et al., the synthesis of EDMT was achieved with high yield through a modified Biginelli reaction using specific catalysts under controlled conditions. The structural characterization was performed using NMR and mass spectrometry techniques .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via the Biginelli condensation, a one-pot multicomponent reaction involving a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2,3-dimethoxybenzaldehyde), and a urea/thiourea derivative. Key parameters include:

- Solvent : Acetic acid or ethanol, which act as both solvent and catalyst .

- Temperature : Reflux conditions (~100°C) for 8–12 hours to ensure cyclization .

- Catalysts : NH₄Cl or HCl improves yield by protonating intermediates . Post-synthesis purification often involves recrystallization from ethanol or ethyl acetate .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry and substituent positions (e.g., ¹H NMR for methoxy groups, ¹³C NMR for carbonyl signals) .

- X-ray crystallography : Resolve the tetrahydropyrimidine ring conformation (flattened boat) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- Kinase inhibition assays : Measure IC₅₀ values against target kinases (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituents (e.g., methoxy groups) influence the compound’s bioactivity and selectivity?

Substituents at the 2,3-dimethoxyphenyl moiety enhance lipid solubility and target binding. For example:

- Methoxy groups : Increase π-π stacking with kinase active sites, improving inhibitory potency .

- Electron-withdrawing groups : Substitutions like -NO₂ or -CF₃ may alter electronic density, reducing activity . Comparative SAR studies using analogs (e.g., 4-cyanophenyl or 3-bromophenyl derivatives) can validate these effects .

Q. How can contradictory data in biological assays be resolved?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:

- Dose-response curves : Use 8–10 concentration points to improve accuracy .

- Counter-screening : Test against related enzymes (e.g., serine/threonine kinases) to confirm selectivity .

- Structural validation : Compare crystallographic data with analogs to identify binding mode inconsistencies .

Q. What computational methods support the design of derivatives with improved properties?

- Molecular docking : Simulate interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .

- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Considerations

Q. What strategies improve yield in scaled-up synthesis?

- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves homogeneity .

- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Workflow : Pilot small batches (1–5 g) before scaling to >50 g to troubleshoot side reactions .

Q. How can stereochemical purity be ensured during synthesis?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- Circular dichroism (CD) : Verify absolute configuration for optically active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.